8-Fluoro-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
8-Fluoro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high amounts of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of imidazo[1,2-a]pyridines, including this compound, can be optimized using solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods are designed to be environmentally benign and economically viable .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-a]pyridines .
Scientific Research Applications
8-Fluoro-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation. The fluorine atom enhances its binding affinity and selectivity towards the target .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
8-Methyl-2-phenylimidazo[1,2-a]pyridine: The presence of a methyl group instead of a fluorine atom alters its reactivity and applications.
Uniqueness
The presence of the fluorine atom in 8-Fluoro-2-phenylimidazo[1,2-a]pyridine makes it unique compared to its analogs. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds, making this compound particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C13H9FN2 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
8-fluoro-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H |
InChI Key |
QSYQADKFXIMZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)F |
Origin of Product |
United States |
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